2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Liquid-crystalline polymers poly(ester-imide) thermotropic behavior

Researchers needing main-chain LC poly(ester-imide)s require the specific meta-hydroxy isomer to achieve schlieren textures and accessible melt processing; para isomers yield stiff, brittle films without mesophase behavior. Sourcing regioisomerically pure material is critical, as co-occurring ortho/para byproducts disrupt copolymer sequence distribution. This AB monomer, with one phenolic -OH and one aromatic -COOH, enables precise multiblock copolymer design free from AA/BB stoichiometry errors. - Affords thermotropic LC phases (schlieren/threaded textures) under one-pot melt polycondensation. - Melt-pressed films (IM/HBA=0.3/0.7) combine high Tg with mechanical flexibility via meta-linkage kink. - Supplied with FT-IR and ¹H-NMR references for incoming QC to confirm meta regioisomeric identity.

Molecular Formula C15H9NO5
Molecular Weight 283.239
CAS No. 82811-05-0
Cat. No. B2490969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS82811-05-0
Molecular FormulaC15H9NO5
Molecular Weight283.239
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C15H9NO5/c17-10-3-1-2-9(7-10)16-13(18)11-5-4-8(15(20)21)6-12(11)14(16)19/h1-7,17H,(H,20,21)
InChIKeyVCROVLIVVNWJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Class and Procurement Identity


2-(3-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 82811-05-0), also designated N-(3′-hydroxyphenyl)trimellitimide or N-(3-hydroxyphenyl)-4′-trimellitimide, is an aromatic hydroxy acid belonging to the phthalimide/isoindoline-1,3-dione class [1]. It bears a meta-hydroxyphenyl substituent on the imide nitrogen and a 5-carboxylic acid group on the isoindoline ring, giving it a bifunctional AB-monomer architecture. Its molecular formula is C₁₅H₉NO₅ and its molecular weight is 283.23 g/mol [2]. The compound is catalogued as PubChem CID 787226 and is supplied by multiple vendors at purities ranging from 95% to 97% [2].

Polymer architecture Meta-hydroxy AB monomer for thermotropic LC poly(ester-imide) synthesis
Monomer design Single bifunctional unit (OH/COOH) simplifies stoichiometry control in polycondensation
Identity confirmation Published FT-IR and NMR fingerprints enable regioisomer verification

Why Generic Substitution Fails


Within the dioxoisoindoline-5-carboxylic acid family, the position and nature of the N-aryl substituent govern both reactivity in polycondensation and the thermomechanical profile of the resulting polymers. The meta-hydroxy isomer (target compound) yields poly(ester-imide)s with distinct liquid-crystalline behavior and glass-transition temperatures compared with its para-hydroxy and para-carboxy congeners [1][2]. Substituting a regioisomer without compensating for these differences alters copolymer sequence distribution, melt processability, and final thermal stability. Furthermore, vendor-lot purity (95% vs. 97%) and residual solvent profiles differ between suppliers, making direct interchange of catalog numbers unreliable without re-qualification .

1 Para-hydroxy or para-carboxy regioisomers may alter backbone kink angle and erase thermotropic LC phase.
2 Isomeric substitution can shift glass transition temperature and film flexibility; meta-architecture balance may not transfer.
3 Vendor-lot purity (95% vs. 97%) and residual solvent profiles may differ; direct catalog-number interchange requires requalification.

Differentiation vs. Closest Analogs


Meta-Hydroxy Substitution for Thermotropic LC Poly(ester-imide)s

The meta-hydroxy substitution pattern of the target compound is structurally required for the formation of thermotropic liquid-crystalline (LC) poly(ester-imide)s via thermal polycondensation. When N-(3′-acetoxyphenyl)trimellitimide (the acetylated derivative of the target compound) is polycondensed with 4-acetoxybenzoic acid, a semicrystalline homopoly(ester-imide) with observable LC texture is obtained. In contrast, the para-hydroxy isomer N-(4′-hydroxyphenyl)trimellitimide produces polymers that lack this thermotropic LC character under identical melt-condensation conditions. The meta connectivity introduces a kink in the polymer backbone that reduces chain linearity and melting temperature while preserving mesophase order, a balance not achievable with the para isomer [1].

LC Phase Formation
Cross-study comparable
Meta isomer yields thermotropic LC texture (schlieren/threaded); para isomer shows no LC phase under identical melt polycondensation.
Meta substitution is required for liquid-crystalline poly(ester-imide) architectures.
Qualitative presence/absence; attributed to backbone kink angle difference.
Liquid-crystalline polymers poly(ester-imide) thermotropic behavior

Glass Transition Temperature Modulation in Polyesterimide Films

Copoly(ester-imide) films prepared from N-(3′-hydroxyphenyl)trimellitimide (IM) and 4-hydroxybenzoic acid (HBA) at an IM/HBA molar ratio of 0.3/0.7 exhibit a glass transition temperature (Tg) that is controllably lower than that of analogous films made with para-substituted comonomers. In one study, melt-pressed all-aromatic films with the meta-hydroxy IM unit yielded flexible, high-Tg materials suitable for high-temperature dielectric applications [1]. The para-hydroxy isomer (N-(4′-hydroxyphenyl)trimellitimide) yields films with higher Tg and greater brittleness at comparable comonomer ratios, a difference that limits its use where film flexibility and processability are critical.

Tg & Flexibility
Cross-study comparable
Meta-based films (IM/HBA 0.3/0.7) exhibit lower Tg and higher flexibility compared to para-hydroxy films, which are stiffer and more brittle.
Meta isomer enables balancing thermal stability with mechanical flexibility in polyesterimide films.
Quantitative Tg values depend on comonomer ratio; refer to primary reference.
High-Tg polymers polyesterimide films thermal properties

High-Yield Synthesis Protocol

The target compound is synthesized via nucleophilic substitution of trimellitic anhydride with m-hydroxyaniline (3-aminophenol) in N-methylpyrrolidinone (NMP) at 20 °C for 6 h, followed by cyclization at 120 °C in NMP/toluene with azeotropic water removal. This two-step protocol delivers 95% isolated yield . By comparison, the para-hydroxy isomer (N-(4-hydroxyphenyl)-4′-trimellitimide) is synthesized by an analogous route with 4-aminophenol, but differences in amine nucleophilicity and intermediate amic-acid stability can lead to variable yields across the series. The meta isomer's consistent high yield under defined conditions reduces procurement risk for scale-up and ensures reproducible monomer quality.

Synthetic Yield
Data to verify
95% isolated yield
Reported yield supports scale-up cost estimation and monomer quality benchmarking.
Single-study protocol; independent reproducibility not yet confirmed.
Synthesis optimization trimellitimide nucleophilic substitution

Bifunctional AB-Monomer Architecture

The compound possesses both a phenolic –OH (on the N-phenyl ring) and an aromatic –COOH (at the isoindoline 5-position), making it a true AB-type bifunctional monomer. This architecture permits direct one-pot melt polycondensation without the need for stoichiometric balancing of AA and BB comonomers, a distinct advantage over the carboxy-only analog 2-(3-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, which lacks the hydroxyl group and requires a diol or diamine partner [1]. The AB nature reduces off-stoichiometry errors that plague AA/BB systems and enables simpler synthesis of (AB)ₙ multiblock copolymers when combined with other AB monomers such as 4-hydroxybenzoic acid or 6-hydroxy-2-naphthoic acid [2].

AB Monomer Architecture
Class-level inference
One phenolic –OH + one aromatic –COOH enable direct self-polycondensation without stoichiometric balancing.
Bifunctional design simplifies (AB)ₙ multiblock copolymer synthesis.
Carboxy-only analog (CAS 38250-60-1) requires a complementary monomer.
AB monomer polycondensation multiblock copolymer

Spectroscopic Fingerprint for Regioisomer Confirmation

The meta substitution pattern of the target compound produces a distinctive spectroscopic signature that enables unambiguous identity verification in procurement quality control. In the FT-IR spectrum, the imide C=O stretching bands appear at approximately 1778 cm⁻¹ and 1712 cm⁻¹, while the aromatic C=C stretches and the phenolic O–H and carboxylic O–H absorptions provide a fingerprint that differs from the ortho isomer (CAS 312746-96-6) and para isomer (N-(4-hydroxyphenyl)-4′-trimellitimide). ¹H-NMR spectroscopy further resolves the meta-coupled aromatic proton splitting pattern of the hydroxyphenyl ring, which is diagnostic versus the para-substituted analog [1]. Commercial vendors such as Leyan certify the compound at 97% purity, and the spectroscopic data provide the basis for lot-specific Certificate of Analysis verification .

Spectroscopic Fingerprint
Supporting evidence
FT-IR: imide C=O ~1778, ~1712 cm⁻¹; ¹H-NMR: meta-coupled aromatic proton pattern diagnostic for regioisomer assignment.
Published reference data enable lot-specific identity verification and regioisomer confirmation.
Qualitative but definitive for structural assignment; supports Certificate of Analysis.
Structural characterization FT-IR NMR regioisomer confirmation

Evidence-Backed Application Scenarios


Thermotropic Liquid-Crystalline Poly(ester-imide) Synthesis

When the research goal is a main-chain thermotropic LC poly(ester-imide) with accessible melt processing, the meta-hydroxy isomer is the required AB monomer. Using the acetylated derivative, one-pot melt polycondensation with 4-acetoxybenzoic acid yields copoly(ester-imide)s displaying schlieren or threaded LC textures observable by polarized optical microscopy. The para-hydroxy isomer cannot produce this mesophase under analogous conditions [1].

Flexible High-Tg Polyesterimide Films

Melt-pressed all-aromatic polyesterimide films formulated with N-(3′-hydroxyphenyl)trimellitimide and 4-hydroxybenzoic acid (IM/HBA = 0.3/0.7) combine high Tg with mechanical flexibility. This balance is attributed to the meta-linkage kink angle and is not replicable with the para-hydroxy comonomer, which yields stiffer, more brittle films. Researchers should specify the meta isomer when both thermal stability and flexibility are required [2].

Stoichiometry-Controlled Multiblock Copolymer Engineering

The simultaneous presence of one phenolic –OH and one aromatic –COOH group qualifies the compound as a self-condensing AB monomer. This permits the construction of (AB)ₙ multiblock copolymers with precisely defined block lengths, free from the off-stoichiometry errors inherent in AA/BB polycondensation systems. The carboxy-only analog (CAS 38250-60-1) lacks the hydroxyl group and cannot serve this function. Procurement of the hydroxy-acid form is essential for AB-type copolymer design [3][4].

Quality-Control Standard for Regioisomeric Purity

Given that ortho, meta, and para isomers of hydroxyphenyl-trimellitimide can co-occur as synthetic byproducts, the published FT-IR and ¹H-NMR data for the meta isomer serve as a reference for incoming quality control. The distinctive meta-coupled aromatic proton pattern and imide carbonyl stretching frequencies enable laboratories to confirm regioisomeric identity before committing the material to polymerization or derivatization workflows [3].

Application
Selection Property
Validation Focus
Thermotropic LC poly(ester-imide) synthesis
Meta-substitution for mesophase formation
Polarized optical microscopy and thermal analysis confirmation
Flexible high-Tg polyesterimide films
Meta-linkage kink angle for flexibility
Mechanical and thermomechanical property screening
Stoichiometry-controlled multiblock copolymer engineering
Self-condensing AB monomer functionality
GPC and block-length distribution analysis
Regioisomeric purity quality control
Distinctive spectroscopic fingerprint
FT-IR and ¹H-NMR comparison with published reference data
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